ethyl 3H-benzimidazole-5-carboxylate

説明

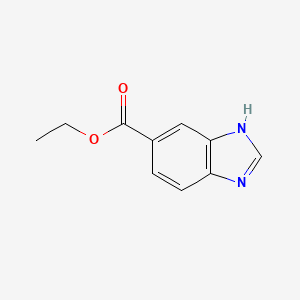

Structure

3D Structure

特性

IUPAC Name |

ethyl 3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-9(5-7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOIDCCHUGUZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542494 | |

| Record name | Ethyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58842-61-8 | |

| Record name | Ethyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Ethyl 3h Benzimidazole 5 Carboxylate Derivatives

Positional Effects of Substituents on Biological Potency

The biological activity of benzimidazole (B57391) derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring system. Key positions for substitution that have been extensively studied include the N1, C2, C5, and C6 positions.

The N1 position of the benzimidazole ring is a critical site for substitution, often leading to a significant enhancement of biological activity. nih.gov Studies have shown that introducing various substituents at this position can profoundly impact the pharmacological profile of the resulting compounds. For instance, N-alkylation or N-arylation can alter the lipophilicity and steric bulk of the molecule, thereby influencing its interaction with biological targets.

Research on a series of N-substituted benzimidazole derivatives has highlighted that the introduction of a benzyl (B1604629) group at the N1 position can increase chemotherapeutic activity. nih.govresearchgate.net This is exemplified by marketed drugs like clemizole (B1669166) and candesartan, which feature N-benzyl substitutions. nih.gov In the context of ethyl benzimidazole-5-carboxylate, the nature of the N1-substituent is pivotal for modulating activity. For example, in a series of diflapolin (B1670557) derivatives with a benzimidazole subunit, N-substitution was found to have a notable effect on inhibitory potency against soluble epoxide hydrolase (sEH). nih.gov Specifically, compounds with an N-Boc substitution exhibited higher sEH inhibitory potency compared to their N-unsubstituted counterparts. nih.gov

The following table summarizes the effect of various N1-substituents on the biological activity of benzimidazole derivatives.

| N1-Substituent | Observed Effect on Biological Activity | Reference Compound Class |

| Benzyl | Increased chemotherapeutic activity | General benzimidazoles |

| N-Boc | Increased sEH inhibitory potency | Diflapolin derivatives |

| Unsubstituted | Increased FLAP inhibitory activity | Diflapolin derivatives |

| 2-Hydroxyethyl | Formation of intermolecular hydrogen bonds, influencing crystal packing | Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate |

The C2 position of the benzimidazole ring is another key site for chemical modification. The substituent at this position often plays a direct role in the molecule's interaction with its biological target. A wide variety of aliphatic and aromatic groups have been introduced at the C2 position, leading to diverse pharmacological activities.

For instance, in a study of benzimidazole-thiazole hybrids, the nature of the substituent at the C2 position of the benzimidazole, which was linked to a thiazole (B1198619) ring, was critical for cytotoxic activity against neuroblastoma cell lines. dergipark.org.tr Similarly, in the development of sirtuin inhibitors, modifications at the C2 position of the benzimidazole scaffold were explored to optimize inhibitory activity. nih.gov

The table below illustrates how different C2-substituents can influence the biological profile of ethyl benzimidazole-5-carboxylate derivatives.

| C2-Substituent | Observed Effect on Biological Activity | Reference Compound Class |

| 2-Hydroxy-4-methoxyphenyl | High fluorescence quantum yield | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate |

| 2-(Methylsulfanyl)ethyl | Formation of π–π stacking interactions in the crystal structure | Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate |

| Pyrrole | Potent multifunctional activity (photoprotective, antioxidant, antifungal) | 2-Pyrrolyl-benzimidazole-5-carboxylic acid derivatives |

| Thiophene | Moderate multifunctional activity | 2-Thienyl-benzimidazole-5-carboxylic acid derivatives |

| Furan | Moderate multifunctional activity | 2-Furanyl-benzimidazole-5-carboxylic acid derivatives |

Substituents on the benzene (B151609) ring portion of the benzimidazole nucleus, specifically at the C5 and C6 positions, also play a crucial role in determining the biological activity. The electronic properties of these substituents can significantly alter the electron density of the entire ring system, thereby affecting ligand-receptor interactions.

In a study investigating multifunctional benzimidazole derivatives, the substituent at the 5-position was found to be a key determinant of photoprotective activity. nih.gov A structure-activity relationship was established where a hydrogen atom at the C5 position was more beneficial than electron-withdrawing groups like a carboxylic acid (-COOH) or a sulfonic acid (-SO3H) group for UVB radiation protection. nih.gov The order of activity was found to be -H > -COOH > -SO3H. nih.gov Furthermore, for antifungal activity against various dermatophytes, the presence of a hydrogen at the C5 position led to compounds with excellent inhibitory activity. nih.gov

Research on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives demonstrated that substituents at the C6 position, such as chloro or nitro groups, are important for antimicrobial and anticancer activities. nih.govresearchgate.net The presence of a trifluoromethyl group at the C-6 position of the benzimidazole moiety was found to be crucial for high activity in a series of anticancer agents. nih.gov

The following table summarizes the impact of substituents at the C5 and C6 positions.

| Position | Substituent | Observed Effect on Biological Activity | Reference Compound Class |

| C5 | Hydrogen | Enhanced photoprotective and antifungal activity | 2-Heterocyclyl-benzimidazole derivatives |

| C5 | Carboxylic acid (-COOH) | Moderate photoprotective activity | 2-Heterocyclyl-benzimidazole derivatives |

| C5 | Sulfonic acid (-SO3H) | Reduced photoprotective activity | 2-Heterocyclyl-benzimidazole derivatives |

| C6 | Chloro/Nitro | Important for antimicrobial and anticancer activity | N-substituted 1H-benzimidazole derivatives |

| C6 | Trifluoromethyl | Crucial for high anticancer activity | Benzimidazole derivatives |

Impact of Electronic and Steric Properties on Activity Profiles

The electronic and steric properties of substituents are fundamental to their influence on the biological activity of ethyl 3H-benzimidazole-5-carboxylate derivatives. These properties dictate how a molecule fits into a receptor's binding site and the nature of the intermolecular forces that stabilize the ligand-receptor complex.

The introduction of a fluorine atom, for example, can lead to compounds with significantly different properties due to fluorine's high electronegativity and small size. nih.gov The electronic influence of a methoxy (B1213986) group on the skeletal frequencies of a benzimidazole derivative has also been analyzed. researchgate.net Molecular Electrostatic Potential (MEP) maps are often used to visualize the electronic properties of a molecule, revealing regions that are susceptible to electrophilic or nucleophilic attack. mdpi.comsemanticscholar.org For instance, in one study, the red color on the MEP map indicated the strongest repulsion and reactivity towards electrophiles, while the blue color indicated the strongest attraction and reactivity towards nucleophiles. mdpi.com

In a series of benzimidazole-4-carboxamides and -carboxylates developed as 5-HT4 receptor antagonists, the presence of a voluminous substituent on the basic nitrogen atom of the amino moiety was found to be of great importance for high affinity and selectivity. nih.gov This highlights the critical role of steric factors in achieving potent and selective biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for the rational design and optimization of new drug candidates.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to benzimidazole derivatives to guide the design of novel compounds with enhanced activity. nih.govnih.gov These models provide contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for biological activity.

For example, a 3D-QSAR study on a series of benzimidazole derivatives as anti-mycobacterial agents suggested the importance of both electrostatic and steric descriptors in determining their activity. nih.gov Based on the QSAR model, new derivatives were designed with predicted potent activity. nih.gov Similarly, 3D-QSAR models for benzimidazole derivatives as hepatitis C virus (HCV) NS5B polymerase inhibitors have been developed. nih.gov These models accurately predicted the inhibitory activity of a diverse set of compounds and provided valuable insights for further optimization. nih.gov The CoMSIA results, for instance, revealed that for a potent NS5B inhibitor, hydrogen bond donor and acceptor groups at specific positions of the molecule were required. nih.gov

The application of QSAR modeling allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of derivatives with the highest predicted potency and thereby accelerating the drug discovery process.

Mechanistic Investigations of Biological Activities Mediated by Ethyl 3h Benzimidazole 5 Carboxylate Derivatives

Interactions with Specific Biological Targets

The biological activity of a compound is fundamentally rooted in its interaction with specific molecular targets within the body. Derivatives of ethyl 3H-benzimidazole-5-carboxylate have been investigated for their ability to modulate the function of various enzymes and receptors.

Sirtuins:

Derivatives of ethyl 2-benzimidazole-5-carboxylate have been identified as inhibitors of sirtuins, a class of NAD+-dependent histone deacetylases (HDACs). nih.govmonash.eduresearchgate.netchapman.edursc.org One notable derivative, BZD9Q1, has been characterized as a pan-inhibitor of SIRT1, SIRT2, and SIRT3. monash.eduresearchgate.netchapman.edursc.org The inhibitory action of these compounds is significant as sirtuins are implicated in the progression of various cancers, making them a compelling target for therapeutic development. nih.govchapman.edu For instance, the inhibition of SIRT1 and SIRT2 has been linked to the suppression of colorectal and breast cancers, while SIRT3 inhibition has been reported to suppress oral squamous cell carcinoma (OSCC). chapman.edu A competition assay revealed that the SIRT2 inhibitory activity of BZD9Q1 decreases as the concentration of the NAD+ cofactor increases, suggesting a competitive mode of inhibition with respect to NAD+. rsc.org

DNA Gyrase:

The benzimidazole (B57391) scaffold is a known inhibitor of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. acs.orgnih.govrsc.org While direct studies on this compound are limited, research on related benzimidazole derivatives provides mechanistic insights. For example, docking studies of certain benzimidazoles suggest that the N-1 hydrogen of the benzimidazole ring can form a hydrogen bond with the carboxylate of an aspartate residue (like Asp83) in the GyrA subunit of the enzyme. acs.org This interaction, similar to that of novel bacterial topoisomerase inhibitors (NBTIs), is crucial for the inhibitory activity. acs.org Furthermore, studies on benzimidazole-based carboxylic acids have shown that they are generally more active than their corresponding esters, potentially due to additional ionic interactions with key residues like Arg136 in the enzyme's active site. acs.org

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX):

Benzimidazole derivatives have been explored as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. rsc.orgepa.govnih.govnih.gov Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with potentially improved safety profiles compared to selective COX-2 inhibitors. rsc.orgnih.govmdpi.com While specific mechanistic studies on this compound derivatives are not extensively detailed in the available literature, the general class of benzimidazoles has been shown to be effective. For instance, certain benzimidazole derivatives have demonstrated potent dual inhibition, with some compounds showing COX-2 inhibitory activity comparable to standard drugs like celecoxib (B62257) and significant 5-LOX inhibition. rsc.org

α-Glucosidase:

The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes. nih.govmdpi.comresearchgate.net Benzimidazole derivatives have emerged as a promising class of α-glucosidase inhibitors. nih.govresearchgate.netresearchgate.net Studies on various benzimidazole-based hybrids have shown potent inhibitory activity, often significantly exceeding that of the standard drug, acarbose. nih.gov Kinetic studies on some active derivatives have revealed a competitive mode of inhibition against the enzyme. mdpi.com While the benzimidazole core is recognized for its potential in this area, specific research focusing solely on this compound derivatives is still developing. nih.gov

MEK Kinase:

The MAPK/ERK pathway is crucial for cell proliferation and survival, and its components, including MEK kinases, are important targets in cancer therapy. nih.gov The benzimidazole scaffold is known to be a template for synthesizing various kinase inhibitors. nih.gov However, based on the reviewed literature, specific mechanistic studies detailing the inhibition of MEK by this compound derivatives are not currently available.

AT1 Receptors:

Benzimidazole derivatives are a cornerstone in the development of Angiotensin II Type 1 (AT1) receptor antagonists, widely used as antihypertensive agents. nih.govnih.govacs.orgacs.orgmdpi.com These compounds act by blocking the binding of angiotensin II to the AT1 receptor, thereby preventing its vasoconstrictive effects. nih.gov The chemical structure of these antagonists typically includes a substituted heterocyclic system, like benzimidazole, an alkyl side chain, and an acidic group. nih.gov Research on 5-substituted benzimidazole derivatives, including 5-alkylcarboxamido and 5-nitro derivatives, has shown that modifications at this position can yield potent AT1 antagonists, with some compounds demonstrating activity comparable or superior to established drugs like candesartan. nih.govnih.gov The pharmacological activity has been observed to be inversely related to the size of the substituents at the 5-position. nih.gov

Cannabinoid Receptors:

The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are involved in a multitude of physiological processes. wikipedia.orgencyclopedia.pubnih.govnih.gov The benzimidazole scaffold has been utilized to design ligands with high affinity for the CB1 receptor. wikipedia.org The mechanism of antagonism often involves the stabilization of an inactive conformation of the receptor. wikipedia.orgencyclopedia.pub For example, a key hydrogen bond between the carbonyl group of an antagonist and the Lys192 residue of the CB1 receptor can stabilize a salt bridge present only in the receptor's inactive state. wikipedia.org While benzimidazole derivatives have shown promise as CB1 ligands, specific studies detailing the antagonistic mechanism of this compound derivatives are limited.

Bradykinin (B550075) Receptors:

Information regarding the specific interaction and antagonism of this compound derivatives with bradykinin receptors is not extensively available in the current scientific literature.

Cellular and Molecular Pathways of Action

The macroscopic biological effects of this compound derivatives are the result of their influence on intricate cellular and molecular pathways.

The interaction of small molecules with DNA is a significant mechanism for anticancer activity. Benzimidazole-based compounds are known to exert their effects by interfering with DNA through mechanisms such as intercalation and groove binding. nih.govnih.gov The mode of binding, whether intercalation between base pairs or binding to the minor groove, can depend on the specific structure and size of the benzimidazole derivative. nih.gov Some bis-benzimidazoles, for example, are known minor groove binders. nih.gov This binding can distort the DNA helix, inhibiting replication and transcription, which ultimately contributes to their cytotoxic effects. nih.gov Additionally, the benzimidazole scaffold has been associated with DNA alkylating properties, which can lead to DNA damage and cell death. nih.gov Specific studies on a pyridine-bis(benzimidazole) compound have shown it can induce and stabilize G-quadruplex structures in DNA, leading to replication stress and DNA damage. nih.gov

A significant mechanism through which ethyl 2-benzimidazole-5-carboxylate derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest. monash.eduresearchgate.netchapman.edursc.orgnih.govmdpi.com The derivative BZD9Q1 has been shown to induce a prominent apoptotic response in oral cancer cells. monash.educhapman.edursc.org This compound was also found to elicit a cytostatic effect by arresting the cell cycle at the G2/M phase. monash.educhapman.edursc.org Other benzimidazole derivatives have been shown to arrest the cell cycle at various phases, including G1, S, and G2, depending on the specific compound and cell line. nih.govmdpi.com The induction of apoptosis by benzimidazole derivatives can be mediated through various pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins. nih.gov

Research Findings on Ethyl 2-benzimidazole-5-carboxylate Derivatives

| Compound | Target Enzyme/Process | Key Findings | Reference |

| BZD9Q1 | Sirtuins (SIRT1, SIRT2, SIRT3) | Acts as a pan-SIRT1-3 inhibitor. | monash.educhapman.edursc.org |

| BZD9Q1 | Cell Cycle (in H103 cells) | Induces cell cycle arrest at the G2/M phase. | monash.educhapman.edursc.org |

| BZD9Q1 | Apoptosis (in H103 cells) | Prominently induces apoptosis. | monash.educhapman.edursc.org |

| BZD9Q1 | SIRT2 Inhibition Mechanism | Competes with the NAD+ cofactor. | rsc.org |

Advanced Analytical and Computational Methodologies in the Study of Ethyl 3h Benzimidazole 5 Carboxylate

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms, functional groups, and electronic transitions within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, allowing for the precise mapping of the molecular structure.

In the ¹H NMR spectrum of a benzimidazole (B57391) derivative, distinct signals are expected for the aromatic protons on the benzimidazole core, as well as for the ethyl group of the carboxylate substituent. For instance, in the related compound ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate , the protons of the ethyl ester group are confirmed by a triplet and a quartet. semanticscholar.org The aromatic protons appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts and splitting patterns revealing their positions on the benzene (B151609) ring. semanticscholar.org The N-H proton of the imidazole (B134444) ring, if present, typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, and is exchangeable with D₂O. ias.ac.inrsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the ethyl ester group is particularly characteristic, appearing significantly downfield (e.g., ~166 ppm). semanticscholar.org Aromatic carbons resonate in the 100-150 ppm range, while the aliphatic carbons of the ethyl group appear upfield. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Ethyl Benzimidazole-5-carboxylate Derivative Compound: Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate in DMSO-d6 semanticscholar.org

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹³C | 166.1 | Carbonyl carbon (C=O) of ester |

| ¹³C | 60.6 | Methylene carbon (-OCH₂) of ester |

| ¹³C | 14.3 | Methyl carbon (-CH₃) of ester |

| ¹H | 8.26 (s) | H4 of benzimidazole |

| ¹H | 7.95 (d) | H6 of benzimidazole |

| ¹H | 7.46 (d) | H7 of benzimidazole |

| ¹H | 4.35 (q) | Methylene protons (-OCH₂) of ester |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For ethyl benzimidazole-5-carboxylate derivatives, key characteristic absorption bands are expected.

The most prominent peak is typically the C=O stretching vibration of the ester group, which appears in the range of 1700-1730 cm⁻¹. semanticscholar.orgnih.gov The N-H stretching vibration of the imidazole ring gives rise to a broad band around 3100-3400 cm⁻¹. rsc.orgnih.gov Other significant peaks include C=N stretching of the imidazole ring (~1580-1630 cm⁻¹) and C=C stretching vibrations from the aromatic ring (~1450-1600 cm⁻¹). nih.gov The C-O stretching of the ester group can also be observed around 1200-1300 cm⁻¹. semanticscholar.org

Table 2: Key IR Absorption Bands for Substituted Ethyl Benzimidazole-5-carboxylate Derivatives semanticscholar.orgnih.gov

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (stretch) | 3370 - 3440 | Imidazole ring |

| C=O (stretch) | 1700 - 1730 | Ester carbonyl |

| C=N (stretch) | 1560 - 1630 | Imidazole ring |

| C=C (stretch) | 1450 - 1600 | Aromatic ring |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. For example, the HRMS data for ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate showed a found m/z of 454.1317 for the [M+H]⁺ ion, which corresponds to the required value for the formula C₂₇H₂₀ClN₃O₂. nih.gov Similarly, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate showed a molecular ion peak [M+H]⁺ at m/z 369.15, confirming its calculated molecular weight. semanticscholar.org

Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of UV or visible light. Benzimidazole derivatives, with their conjugated aromatic systems, typically exhibit distinct absorption bands. For example, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate in acetonitrile (B52724) displays three major absorption bands at 229 nm, 262 nm, and 326 nm. semanticscholar.org

Photoluminescence (PL) spectroscopy measures the light emitted from a molecule after it has absorbed light. Many benzimidazole derivatives are fluorescent, making this a valuable characterization technique. The same derivative, when excited at its absorption maximum (λex = 326 nm), exhibits fluorescence emission with a strong main band at 429 nm in acetonitrile, demonstrating a significant Stokes shift of 103 nm. semanticscholar.org Such studies are crucial for applications in materials science, such as for organic light-emitting diodes (OLEDs). semanticscholar.org

Table 3: Photophysical Properties of a Substituted Ethyl Benzimidazole-5-carboxylate Derivative Compound: Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate in Acetonitrile semanticscholar.org

| Parameter | Wavelength (nm) |

|---|---|

| Absorption Maxima (λmax) | 229, 262, 326 |

| Excitation Wavelength (λex) | 326 |

| Emission Maximum (λem) | 429 |

Crystallographic Analysis (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Table 4: Representative Single-Crystal X-ray Diffraction Data Compound: Ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₁₉ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.145 (3) |

| b (Å) | 9.878 (2) |

| c (Å) | 18.355 (4) |

| β (°) | 93.952 (7) |

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the geometric, electronic, and energetic properties of molecules, complementing experimental data. Methods like Density Functional Theory (DFT) are used to predict optimized molecular structures, vibrational frequencies (for comparison with IR spectra), and electronic properties.

For benzimidazole derivatives, computational studies are often employed to understand their reactivity and potential biological interactions. For instance, a Molecular Electrostatic Potential (MEP) map was studied for ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate to determine the electron-rich and electron-poor regions, which are indicative of the reactive sites of the molecule. semanticscholar.org Other studies on related benzimidazole hybrids have used molecular docking to investigate binding interactions with biological targets like enzymes, and molecular dynamics (MD) simulations to examine the stability of these interactions over time. chemicalbook.com These computational approaches are critical in the rational design of new benzimidazole-based compounds for specific applications.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method helps in understanding the binding mechanism and predicting the affinity of the ligand for the target. For derivatives of benzimidazole-5-carboxylic acid, molecular docking studies have been instrumental in identifying potential biological targets and elucidating key binding interactions.

In studies on related benzimidazole compounds, molecular docking has revealed specific interactions that stabilize the ligand-protein complex. For instance, research on 1,2-disubstituted benzimidazole-5-carboxylic acid derivatives targeting M. tuberculosis has shown that the nitrogen atom and the bridge amine group on the imidazole moiety are crucial for binding. nih.gov Docking simulations of these compounds into the active site of the KasA enzyme, a validated drug target in M. tuberculosis, identified compounds with high binding scores, indicating strong potential inhibitory activity. nih.gov

Similarly, docking studies of other functionalized benzimidazoles against targets like topoisomerase IIα-DNA have detailed the precise interactions involved. nih.gov These simulations show the benzimidazole core stabilized by hydrogen bonds with specific amino acid residues, such as ASP463, and pi-sigma interactions with DNA bases like thymine. nih.gov The various substituents on the benzimidazole ring are shown to form additional hydrogen bonds and hydrophobic interactions, anchoring the ligand within the binding site. nih.govnih.gov Molecular dynamics (MD) simulations are often used subsequently to validate the stability of these docked complexes over time. pharmacophorejournal.com

For ethyl 3H-benzimidazole-5-carboxylate, a hypothetical docking study against a relevant target, such as a kinase or polymerase, would likely show the benzimidazole nitrogen atoms acting as hydrogen bond acceptors and the ester group potentially forming further interactions. The binding affinity and specific interactions would be quantified by the docking score, as shown in the table below, which illustrates typical results from such a study on related compounds.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzimidazole Derivative 1 | Mtb KasA (PDB: 6P9K) | -7.368 | - |

| Benzimidazole Derivative 2 | Mtb KasA (PDB: 6P9K) | -7.173 | - |

| Benzimidazole-carboxamide (5o) | Topoisomerase IIα-DNA (PDB: 5o) | - | ASP463, DG10, DA12, DT9, DC8 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.govijper.org This model then serves as a 3D query for virtual screening of large chemical databases to find novel compounds that match these features and are therefore likely to be active. nih.govnih.gov

The process can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is developed from the ligand-receptor complex itself. nih.govrsc.org For a compound like this compound, a pharmacophore model could be generated based on its key chemical features. A typical model for a benzimidazole derivative might include:

An aromatic ring feature (the benzene part of the benzimidazole).

A hydrogen bond acceptor (the non-protonated nitrogen of the imidazole ring).

A hydrogen bond donor (the NH group of the imidazole).

An additional hydrogen bond acceptor (the carbonyl oxygen of the ester group).

A hydrophobic feature (the ethyl group).

Once developed, this pharmacophore hypothesis is used to filter databases like ZINC, DrugBank, or ChemDiv. nih.govrsc.org The resulting "hits" are compounds that spatially align with the pharmacophore query. These selected compounds can then be subjected to further analysis, such as molecular docking, to refine the list of potential candidates for synthesis and biological testing. nih.gov This combined approach of pharmacophore modeling and virtual screening significantly accelerates the identification of new lead compounds. mdpi.com

| Pharmacophore Feature | Description | Potential Role in Binding |

|---|---|---|

| Aromatic Ring (R) | Benzene ring of the benzimidazole core | Pi-pi stacking or hydrophobic interactions |

| Hydrogen Bond Acceptor (A) | Imidazole nitrogen, Ester carbonyl oxygen | Forms hydrogen bonds with donor groups on the receptor |

| Hydrogen Bond Donor (D) | Imidazole N-H group | Forms hydrogen bonds with acceptor groups on the receptor |

| Hydrophobic Group (H) | Ethyl group of the ester | Engages in van der Waals or hydrophobic interactions |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govrsc.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green represents areas of neutral or zero potential. nih.gov

For benzimidazole derivatives, MEP analysis reveals characteristic patterns. Studies on related compounds show that the most negative regions (red) are typically localized over electronegative atoms, particularly the carbonyl oxygen atoms of ester or amide groups and the sp2-hybridized nitrogen atom of the imidazole ring. nih.gov These sites represent the most likely points for interaction with protons or other electrophiles. nih.gov Conversely, the most positive regions (blue) are often found over the hydrogen atom of the N-H group in the imidazole ring, making it a prime site for nucleophilic attack. nih.gov The aromatic ring generally shows a mix of potentials.

This analysis is invaluable for understanding intermolecular interactions, particularly hydrogen bonding, and for rationalizing the observed biological activity of a molecule. nih.gov For this compound, the MEP map would highlight the carbonyl oxygen and the unprotonated imidazole nitrogen as key nucleophilic sites, and the N-H proton as the primary electrophilic site, guiding the understanding of its potential binding interactions.

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction and Analysis

In silico ADME prediction is a critical step in modern drug discovery, used to evaluate the pharmacokinetic properties of a compound before significant resources are invested in its development. mdpi.com Poor ADME properties are a major cause of late-stage drug failure. Various computational tools and web servers, such as SwissADME and pkCSM, are used to predict these properties based on the molecule's structure. mdpi.com

For benzimidazole derivatives, in silico studies predict key physicochemical and pharmacokinetic parameters. mdpi.comresearchgate.net These predictions help assess the compound's "drug-likeness" based on established rules like Lipinski's Rule of Five. The parameters typically evaluated include:

Molecular Weight (MW): Influences diffusion and transport.

LogP (lipophilicity): Affects solubility and membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Impact solubility and binding.

Topological Polar Surface Area (TPSA): Correlates with membrane permeability and oral bioavailability. mdpi.com Compounds with a TPSA below 140 Ų are predicted to have good oral bioavailability. mdpi.com

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Studies on various benzimidazole derivatives generally show good predicted oral absorption and bioavailability, often complying with Lipinski's rules. mdpi.comnih.gov The BOILED-Egg model is another tool used to visually predict GI absorption and BBB permeation simultaneously. sci-hub.se For this compound, these predictive models would provide a comprehensive profile of its likely behavior in the body, guiding further optimization if necessary.

| ADME Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | ~204.21 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (octanol/water) | Predicted to be <5 | Indicates good balance of solubility and permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |

| Topological Polar Surface Area (TPSA) | Predicted to be <140 Ų | Suggests good cell permeability and oral bioavailability |

| GI Absorption | High (predicted) | Compound is likely well-absorbed orally |

| BBB Permeant | Variable (prediction-dependent) | Indicates potential for CNS activity |

| Bioavailability Score | ~0.55 (predicted) | Suggests good potential for drug-likeness |

Pharmacological Applications and Therapeutic Potential of Ethyl 3h Benzimidazole 5 Carboxylate Derivatives

Anticancer Research and Development

Derivatives of ethyl 3H-benzimidazole-5-carboxylate have demonstrated considerable potential in the field of oncology, with studies revealing their cytotoxic effects against various cancer cell lines and their ability to target specific pathways involved in cancer progression.

Activity Against Various Cancer Cell Lines (e.g., Breast Cancer, Leukemia, Melanoma)

Breast Cancer:

A notable study synthesized a series of methyl 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylate derivatives and evaluated their antiproliferative effects against three breast cancer cell lines: MDA-MB-231, MDA-MB-468, and MCF7. nih.gov Several of these compounds exhibited significant cytotoxic activity, with some showing greater potency than the standard chemotherapy drug, cisplatin (B142131). nih.gov

One of the most active compounds, a methyl ester derivative with a 5-fluoro-2-hydroxyphenyl substituent at the 2-position, displayed impressive GI50 values of 6.23 µM against MDA-MB-468, 4.09 µM against MDA-MB-231, and a particularly potent 0.18 µM against MCF7 cells. nih.gov Another derivative with 2,3-dihydroxy substitution in the phenyl ring also showed greater potency than cisplatin against all three cell lines. arabjchem.org These findings underscore the potential of these benzimidazole-5-carboxylate derivatives as lead compounds for the development of novel breast cancer therapeutics. nih.gov

Antiproliferative Activity of Methyl 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylate Derivatives against Breast Cancer Cell Lines

| Compound | Substituent on Phenyl Ring | MDA-MB-468 GI50 (µM) | MDA-MB-231 GI50 (µM) | MCF7 GI50 (µM) |

| 2e | 5-Fluoro-2-hydroxy | 6.23 | 4.09 | 0.18 |

| 2b | 2,3-Dihydroxy | 4.01 | 11.25 | 3.70 |

| Cisplatin (Reference) | - | - | - | - |

Leukemia:

Research into the antileukemic potential of benzimidazole-5-carboxylic acid derivatives has also yielded promising results. A study focused on novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives identified a particularly active compound, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate. This compound induced maximum cell death in leukemic cells with an IC50 value of 3 µM. Further investigation revealed that its mechanism of action involves the induction of S/G2 cell cycle arrest and apoptosis. sci-hub.se

Melanoma:

While specific studies focusing solely on this compound derivatives against melanoma are limited, broader research on benzimidazole-based compounds has shown their potential in treating this aggressive skin cancer. For instance, certain benzimidazole-based derivatives have been reported to exhibit anti-BRAFV600E activity, a common mutation in melanoma. nih.gov These compounds were shown to decrease the proliferation of SK-MEL-28 melanoma cells. nih.gov This suggests that the this compound scaffold could be a valuable starting point for designing novel anti-melanoma agents.

Targeting Specific Oncogenic Pathways

The anticancer activity of benzimidazole (B57391) derivatives is often attributed to their ability to interfere with specific oncogenic pathways. One of the key mechanisms identified for a benzimidazole-5-carboxylate derivative is the inhibition of microtubule polymerization. Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been identified as a microtubule inhibitor. nih.gov By disrupting microtubule dynamics, MBIC can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov This targeted approach offers a promising strategy for developing more selective and effective cancer therapies.

Antimicrobial and Antibacterial Investigations

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. Derivatives of this compound have been investigated for their potential to combat a range of microbial pathogens, including drug-resistant strains and the causative agent of tuberculosis.

Efficacy Against Multidrug-Resistant Strains

A study exploring the antimicrobial activity of novel methyl or ethyl 1H-benzimidazole-5-carboxylate derivatives has shown their potential against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The study revealed that aromatic amidine derivatives of these esters exhibited the most potent antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 1.56 µg/mL against MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov This highlights the potential of this class of compounds in addressing the challenge of antibiotic resistance.

Antibacterial Activity of Ethyl 1H-benzimidazole-5-carboxylate Amidine Derivatives

| Bacterial Strain | MIC Range (µg/mL) |

| MRSA | 0.39 - 1.56 |

| MRSE | 0.39 - 1.56 |

Antituberculosis Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular drugs. A series of novel benzimidazole derivatives, including a specific this compound derivative, were synthesized and screened for their antimycobacterial activity. One of the most active compounds, ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate, demonstrated a potent MIC of 0.112 µM against the drug-sensitive Mycobacterium tuberculosis H37Rv strain. Importantly, it also showed activity against an isoniazid-resistant strain, with an MIC of 6.12 µM.

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key factor in a multitude of diseases, and the development of effective and safe anti-inflammatory and analgesic agents is a continuous area of research. While direct studies on the anti-inflammatory and analgesic properties of simple this compound derivatives are not extensively documented, research on closely related structures, such as carbohydrazide (B1668358) derivatives, has shown promise.

A study involving the synthesis of N-arylidene-2-(2,4-dichloro phenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides revealed significant anti-inflammatory activity in vivo. mdpi.com Several of these compounds exhibited remarkable inhibition of carrageenan-induced paw edema in rats, with some demonstrating a higher level of inhibition than the standard anti-inflammatory drug indomethacin, particularly within the first hour of administration. mdpi.com These findings suggest that the benzimidazole-5-carboxylate scaffold can serve as a valuable template for the design of novel anti-inflammatory agents. Further research is warranted to explore the anti-inflammatory and analgesic potential of other derivatives of this compound.

Antiviral and Antifungal Studies

The quest for novel antimicrobial agents is a continuous effort in medicinal chemistry, driven by the emergence of drug-resistant pathogens. Derivatives of this compound have been investigated for their potential to combat viral and fungal infections.

Research into the antiviral properties of a series of 1H-benzo[d]imidazole-5-carboxamide derivatives has shown promising results against the Yellow Fever Virus (YFV) and ZIKA virus. nih.gov In these studies, modification of the carboxylic acid and 5-carboxylate ester to an amide group was found to enhance the inhibitory action against YFV. nih.gov While not directly this compound, these findings suggest that the carboxamide moiety at the 5-position of the benzimidazole ring is a key area for structural modification to achieve antiviral effects.

In the realm of antifungal research, various benzimidazole derivatives have demonstrated efficacy. For instance, novel fused heterocyclic compounds, specifically benzo rsc.orgresearchgate.netimidazo[1,2-d] nih.govrsc.orgnih.govtriazine derivatives, have shown significant fungicidal activities against phytopathogenic fungi such as Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. mdpi.com One particular derivative, ethyl 1-oxo-3-(4-chlorophenyl)-3,4-dihydrobenzo rsc.orgresearchgate.netimidazo[1,2-d] nih.govrsc.orgnih.govtriazine-2(1H)-carboxylate, was synthesized and characterized, indicating the potential for developing agricultural fungicides from this class of compounds. mdpi.com Other studies have highlighted that the antifungal potency of benzimidazole derivatives can be influenced by the nature of substituents on the benzimidazole ring. For example, in a series of 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole compounds, promising antifungal activity was observed. nih.gov

Table 1: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity/MIC Value | Reference |

| Benzo rsc.orgresearchgate.netimidazo[1,2-d] nih.govrsc.orgnih.govtriazine derivatives | Botrytis cinerea, Rhizoctonia solani, Colletotrichum capsici | Obvious fungicidal activities at 50 μg/mL | mdpi.com |

| 1-Nonyl-1H-benzo[d]imidazole | Candida species, Aspergillus species, dermatophytes | MIC: 0.5-256 μg/ml against Candida; 16-256 μg/ml against Aspergillus | nih.gov |

| 1-Decyl-1H-benzo[d]imidazole | Candida species, Aspergillus species, dermatophytes | MIC: 2-256 μg/ml against Candida; 16-256 μg/ml against Aspergillus | nih.gov |

This table presents a summary of antifungal activities of benzimidazole derivatives related to the core structure of interest. MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Future Directions and Challenges in Ethyl 3h Benzimidazole 5 Carboxylate Research

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

A primary challenge in medicinal chemistry is the development of synthetic routes that are not only efficient in yield but also environmentally benign. researchgate.net Traditional methods for synthesizing benzimidazoles, often involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes, can sometimes require harsh conditions or long reaction times. thieme-connect.com Future research is increasingly directed towards green chemistry principles to address these issues.

Key advancements and future focuses include:

Advanced Catalysis: The use of novel catalysts is a significant area of development. This includes heterogeneous catalysts, nanocatalysts like zinc oxide (ZnO) or manganese dioxide (MnO₂) nanoparticles, and even natural, biodegradable catalysts such as pomegranate peel powder (PGP). nanobioletters.comrsc.org These catalysts often allow for milder reaction conditions, easier work-up, and can be recycled and reused, reducing waste and cost. researchgate.net

Energy-Efficient Methods: Microwave and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating methods. rsc.orgnih.gov

Sustainable Conditions: There is a strong push towards solvent-free reactions or the use of green solvents like ethanol (B145695) or water. nanobioletters.com Furthermore, metal-free synthetic strategies, such as the accelerated microdroplet synthesis of benzimidazoles, are being explored to avoid the use of potentially toxic and expensive metal catalysts. nih.gov One-pot synthesis, where multiple reaction steps are carried out in the same vessel, improves efficiency and reduces waste. nih.govnih.gov

Table 1: Comparison of Modern Synthetic Strategies for Benzimidazole (B57391) Derivatives

| Synthetic Strategy | Catalyst/Medium | Key Advantages | Reference(s) |

|---|---|---|---|

| Microdroplet Synthesis | Charged microdroplets (metal-free) | Rapid, occurs at ambient temperature, high acceleration | nih.gov |

| Microwave-Assisted | Various catalysts or solvent-free | Reduced reaction time, increased yields | nih.govnih.gov |

| Ultrasound Irradiation | Nanoparticle catalysts (e.g., ZnO NPs) | Mild conditions, short reaction times, catalyst recyclability | rsc.org |

| Green Catalysis | Pomegranate Peel Powder (PGP) | Environmentally benign, inexpensive, efficient at room temp | nanobioletters.com |

Exploration of New Biological Targets and Mechanisms of Action

While benzimidazole derivatives are known for a wide range of biological activities, including anticancer and antimicrobial effects, ongoing research aims to uncover novel biological targets and elucidate their precise mechanisms of action. rjptonline.orgnih.gov This exploration is crucial for developing more selective drugs with fewer side effects and for overcoming drug resistance.

Anticancer Targets: The anticancer activity of benzimidazole-5-carboxylates has been linked to multiple targets. A significant mechanism is the inhibition of topoisomerase II, an enzyme vital for DNA replication in cancer cells. nih.govcapes.gov.brnih.gov Another key target is tubulin; derivatives can inhibit its polymerization, arresting the cell cycle and leading to apoptosis. mdpi.com More recent research has identified other potential targets including:

Kinases: Inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and growth. nih.gov

Epigenetic Targets: Inhibition of enzymes like the G9a histone methyltransferase, which is involved in cancer cell proliferation. nih.gov

Metabolic Pathways: Some benzimidazoles, like fenbendazole, disrupt cancer cell energy metabolism by inhibiting glucose uptake and glycolysis. iiarjournals.org

Antimicrobial Mechanisms: In the fight against microbial resistance, identifying new targets is paramount. For antifungal agents, derivatives have been shown to inhibit ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. mdpi.com For antibacterial action, targets include proteins essential for cell wall synthesis, such as penicillin-binding proteins (PBP2a, PBP4). rsc.org In the context of tuberculosis, the enzyme DprE1, which is vital for cell envelope synthesis in Mycobacterium tuberculosis, has been identified as a key target. researchgate.net

Table 2: Selected Biological Targets of Benzimidazole-5-Carboxylate Derivatives

| Therapeutic Area | Biological Target | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Anticancer | Topoisomerase II | Inhibition of DNA replication and repair | nih.govcapes.gov.brnih.gov |

| Anticancer | Tubulin | Disruption of microtubule polymerization, cell cycle arrest | mdpi.com |

| Anticancer | VEGFR-2, EGFR | Inhibition of tumor angiogenesis and proliferation | nih.gov |

| Antifungal | Ergosterol Synthesis Enzymes | Disruption of fungal cell membrane integrity | mdpi.com |

| Antitubercular | DprE1 Enzyme | Inhibition of mycobacterial cell wall synthesis | researchgate.net |

| Neurological | 5-HT4 Receptor | Antagonism of serotonin (B10506) receptor activity | nih.gov |

Rational Design of Multifunctional Benzimidazole-5-carboxylate Compounds

The "one molecule, multiple targets" approach is a growing trend in drug design, aimed at creating more effective therapies, particularly for complex diseases like cancer. The benzimidazole-5-carboxylate scaffold is an ideal platform for such rational design due to its synthetic tractability.

Researchers are designing multifunctional compounds by creating hybrids that combine the benzimidazole core with other pharmacophores. This strategy aims to leverage the mechanisms of different bioactive moieties to achieve synergistic effects, enhanced potency, or the ability to overcome resistance. For example, benzimidazole-triazole hybrids have been developed as multi-target anticancer agents that inhibit EGFR, VEGFR-2, and Topo II simultaneously. nih.gov Similarly, benzimidazole-quinoline hybrids have shown potent antineoplastic activity. nih.gov This rational design approach, guided by an understanding of structure-activity relationships (SAR), allows for the fine-tuning of molecules to interact with specific binding sites on multiple targets, representing a sophisticated strategy to combat complex diseases. nih.govnih.gov

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

The synergy between computational (in silico) and experimental (in vitro) methods has revolutionized the drug discovery pipeline, making it faster and more cost-effective. nih.gov This integrated approach is central to the future of ethyl 3H-benzimidazole-5-carboxylate research.

Computational Screening and Design: Techniques like molecular docking are used to screen large virtual libraries of benzimidazole derivatives against specific biological targets, predicting their binding affinity and orientation. mdpi.comresearchgate.net This helps prioritize which compounds to synthesize and test, saving significant time and resources.

Understanding Molecular Interactions: Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a drug-target complex over time, confirming the stability of the interaction and helping to refine drug design. nih.govmdpi.com For instance, MD simulations have been used to confirm the stable binding of benzimidazole derivatives to the colchicine (B1669291) binding site in tubulin. mdpi.com

Predicting Drug-Like Properties: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to evaluate the pharmacokinetic and safety profiles of new compounds early in the discovery process, helping to identify candidates with better potential for clinical success. nih.govresearchgate.net

This computational-experimental loop, where in silico predictions guide laboratory synthesis and testing, and experimental results, in turn, validate and refine computational models, is a powerful paradigm for accelerating the development of novel benzimidazole-based therapeutics. nih.govnih.gov

Table 3: Role of Computational Methods in Benzimidazole Drug Discovery

| Computational Method | Purpose | Example Application | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity of a ligand to a target protein | Identifying DprE1 as a likely target for antitubercular benzimidazoles | rsc.orgresearchgate.net |

| Molecular Dynamics (MD) | Simulate the movement and interaction of the ligand-protein complex to assess stability | Confirming the stability of a benzimidazole derivative within the Topoisomerase IIα-DNA complex | nih.gov |

| ADMET Prediction | Assess drug-likeness, pharmacokinetic properties, and potential toxicity | Evaluating designed antitubercular compounds for favorable ADME/Tox profiles before synthesis | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3H-benzimidazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : Start with a benzimidazole core functionalized at the 5-position. Use esterification via coupling of the carboxylic acid precursor with ethanol under acid catalysis (e.g., H₂SO₄ or HCl). Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF) to maximize yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Validation : Confirm purity (>95%) using melting point analysis and LC-MS. Cross-validate with ¹H/¹³C NMR to identify ester and benzimidazole protons .

Q. How can the structure of this compound be reliably characterized?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: ethanol/dichloromethane). Use SHELX programs for structure solution and refinement .

- Spectroscopy : Assign NMR signals (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR; aromatic protons in the benzimidazole ring at 7.5–8.5 ppm in ¹H NMR). Compare with databases like NIST Chemistry WebBook for spectral consistency .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Methodology : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). For small-scale purification, employ recrystallization in ethanol/water (1:3). Monitor purity via GC-MS or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Experimental Design :

- Analog Synthesis : Modify substituents at the 1- and 3-positions of the benzimidazole core. Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to assess electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ calculations) .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

- Challenges :

- Disorder in Ester Groups : Address via low-temperature data collection (100 K) to reduce thermal motion .

- Twinned Crystals : Use SHELXD for twin law identification and refine with SHELXL .

Q. How should contradictory biological activity data be analyzed when testing this compound in different in vitro models?

- Methodology :

- Model Selection : Compare activity across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Include cytotoxicity assays (e.g., MTT) to rule out false positives .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Use cheminformatics tools (e.g., PCA) to cluster activity patterns .

- Troubleshooting : Re-evaluate compound stability (e.g., HPLC purity post-assay) and solvent effects (e.g., DMSO concentration <0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。